molecular formula C11H9FN2O2 B7895759 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B7895759
M. Wt: 220.20 g/mol
InChI Key: IBWVAPRZNIGOLM-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 3-fluorophenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the condensation of 3-fluorobenzyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the protection and deprotection of functional groups, purification steps such as recrystallization or chromatography, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
  • 1-[(3-Bromophenyl)methyl]-1H-pyrazole-3-carboxylic acid
  • 1-[(3-Methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWVAPRZNIGOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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